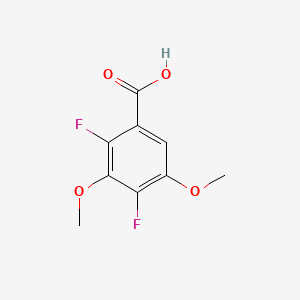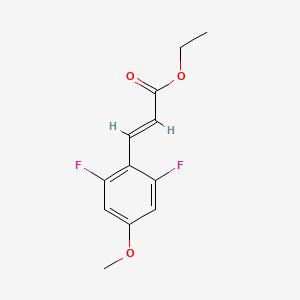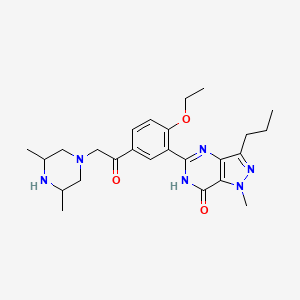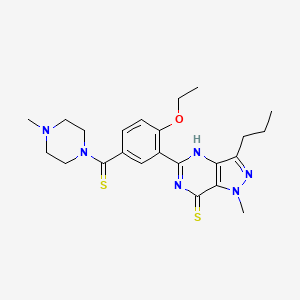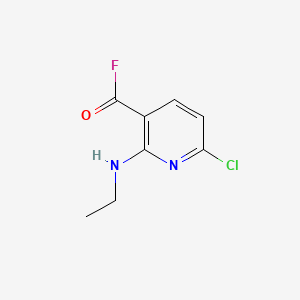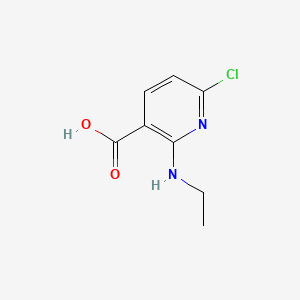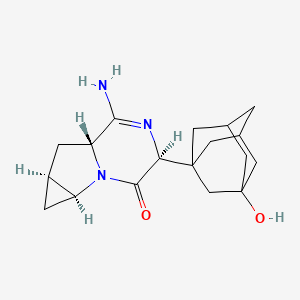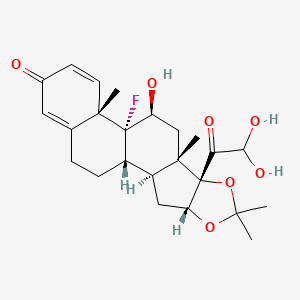
Ethyl 3-(2,3,4-trifluorophenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is likely an ester derivative of a carboxylic acid, specifically a 3-oxopropanoic acid, with a 2,3,4-trifluorophenyl group attached. The trifluorophenyl group suggests that the compound could have interesting chemical properties due to the presence of the highly electronegative fluorine atoms .
Molecular Structure Analysis
The compound likely has a planar structure due to the sp2 hybridization of the carbonyl carbon in the ester group. The trifluorophenyl group could introduce some steric hindrance and electronic effects due to the presence of the fluorine atoms .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, esters in general can undergo a variety of reactions including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. The ester group could potentially form hydrogen bonds, influencing its solubility in different solvents . The trifluorophenyl group could also influence the compound’s properties due to the electronegativity of the fluorine atoms .Aplicaciones Científicas De Investigación
Pharmaceutical Compound Characterization : Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a pharmaceutical compound, was characterized using spectroscopic and diffractometric techniques, highlighting challenges in analytical and physical characterization of such compounds (Vogt, Williams, Johnson, & Copley, 2013).
Synthesis Techniques : A method for synthesizing substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates was developed, showcasing the versatility of this compound in chemical synthesis (Larionova, Zubarev, Rodinovskaya, & Shestopalov, 2013).
Enantioselective Reduction : Ethyl 3-aryl-3-oxopropanoates were reduced enantioselectively to their corresponding (S)-alcohols using the fungus Rhizopus arrhizus, demonstrating the potential for biocatalysis in chemical synthesis (Salvi & Chattopadhyay, 2006).
Bioanalytical Method Development : A rapid and selective RP-HPLC bioanalytical method was developed for quantitative measurement of Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with potent acetylcholinesterase inhibition property. This study contributes to drug development and pharmaceutical analysis (Nemani, Shard, & Sengupta, 2018).
Battery Performance Improvement : Ethyl 3,3,3-trifluoropropanoate was used as an additive to improve the cycling performance of LiMn 2 O 4 cathodes in lithium-ion batteries at elevated temperatures, highlighting its application in energy storage technologies (Huang, Zheng, Wu, Wang, Pan, & Fang, 2016).
Heterocycle Synthesis : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, was used as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, demonstrating the compound's utility in organic synthesis (Honey, Pasceri, Lewis, & Moody, 2012).
Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the specific biological target. If it’s used in a chemical reaction, its reactivity would likely be influenced by the ester group and the trifluorophenyl group .
Propiedades
IUPAC Name |
ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-2-17-9(16)5-8(15)6-3-4-7(12)11(14)10(6)13/h3-4H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQMSOWINMALDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=C(C=C1)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,3,4-trifluorophenyl)-3-oxopropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

